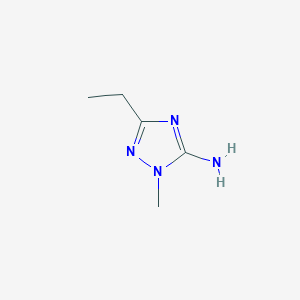

3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2-methyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-3-4-7-5(6)9(2)8-4/h3H2,1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYRJILQXBQXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67766-67-0 | |

| Record name | 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 1,2,4-Triazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 3-Ethyl-1-methyl-1H-1,2,4-triazol-5-amine: Synthesis, Properties, and Therapeutic Potential

The 1,2,4-triazole ring is a privileged heterocyclic scaffold that has garnered immense interest from medicinal chemists and drug development professionals. This five-membered ring, containing three nitrogen atoms, is a bioisostere of amides and esters, offering a unique combination of chemical stability, metabolic resistance, and a high capacity for hydrogen bonding. These properties make 1,2,4-triazole derivatives highly effective pharmacophores capable of interacting with a wide array of biological targets with high affinity.

This guide focuses on a specific derivative, This compound (CAS Number: 67766-67-0), a molecule with significant potential as a building block in the synthesis of novel therapeutic agents. The strategic placement of an ethyl group, an amino group, and an N-methyl substituent provides a framework for developing compounds with diverse pharmacological activities, including but not limited to antifungal, antibacterial, antiviral, and anticancer properties. As research into targeted therapies expands, the demand for versatile and synthetically accessible heterocyclic compounds like this N-methylated aminotriazole continues to grow. This document serves as a technical resource for researchers, providing a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and an exploration of its potential applications in drug development.

Physicochemical and Structural Properties

A clear understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key identifiers and properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonym(s) | 5-ethyl-1-methyl-1H-1,2,4-triazol-3-amine | - |

| CAS Number | 67766-67-0 | [1] |

| Molecular Formula | C₅H₁₀N₄ | [2] |

| Molecular Weight | 126.16 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature. | General |

| Solubility | Expected to have moderate solubility in polar organic solvents. | General |

| Melting Point | Data not available. | - |

| Boiling Point | Data not available. | - |

Proposed Synthesis Protocol

Step 1: Synthesis of 3-Ethyl-1H-1,2,4-triazol-5-amine (Intermediate)

The initial step involves the cyclization of a guanidine derivative with a suitable carboxylic acid derivative. A common and effective method is the reaction of aminoguanidine with an acylating agent, followed by cyclization.

Causality Behind Experimental Choices:

-

Aminoguanidine Bicarbonate: A stable and commercially available salt of aminoguanidine, which is the source of the N-N-C-N backbone of the triazole ring.

-

Propionic Anhydride: Serves as the source of the ethyl group at the 3-position. Anhydrides are effective acylating agents.

-

Pyridine: Acts as a base to neutralize the acid formed during the reaction and to facilitate the cyclization.

-

Reflux Conditions: The elevated temperature is necessary to drive the condensation and cyclization reactions to completion.

Experimental Protocol:

-

To a stirred suspension of aminoguanidine bicarbonate (1.0 eq) in pyridine (5-10 volumes), add propionic anhydride (1.1 eq) dropwise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the pyridine.

-

To the resulting residue, add water and adjust the pH to ~8-9 with a suitable base (e.g., 2M NaOH) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-ethyl-1H-1,2,4-triazol-5-amine.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: N-Methylation to Yield this compound (Final Product)

The second step is the selective methylation of the nitrogen atom at the 1-position of the triazole ring.

Causality Behind Experimental Choices:

-

Sodium Hydride (NaH): A strong base used to deprotonate the most acidic proton on the triazole ring, which is typically the N-H proton, to form the corresponding anion.

-

Methyl Iodide (CH₃I): A reactive and effective methylating agent that will undergo an SN2 reaction with the triazole anion.

-

Anhydrous DMF: A polar aprotic solvent that is suitable for reactions involving strong bases like NaH and can dissolve the triazole intermediate.

Experimental Protocol:

-

To a solution of 3-ethyl-1H-1,2,4-triazol-5-amine (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

-

Upon completion, quench the reaction carefully by the slow addition of water at 0 °C.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Caption: Proposed two-step synthesis of this compound.

Potential Applications in Drug Development and Research

The 1,2,4-triazole nucleus is a cornerstone in the development of a wide range of pharmaceuticals. While specific applications for this compound have not been extensively reported, its structural features suggest significant potential in several therapeutic areas.

-

Antifungal Agents: Many successful antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring. These agents often function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The N-methyl group in the target compound could enhance its metabolic stability and lipophilicity, potentially improving its antifungal activity.

-

Anticancer Agents: The 1,2,4-triazole scaffold is present in numerous compounds with demonstrated antiproliferative activity. These compounds can target various pathways involved in cancer progression, such as tubulin polymerization, kinase signaling, and apoptosis. The amino group on the target molecule provides a convenient handle for further chemical modification to develop libraries of compounds for screening as potential anticancer agents.

-

Antibacterial and Antiviral Research: Derivatives of 1,2,4-triazoles have also shown promise as antibacterial and antiviral agents. The ability of the triazole ring to coordinate with metal ions in enzymes makes it an attractive pharmacophore for designing enzyme inhibitors.

Caption: Hypothetical inhibition of the fungal ergosterol biosynthesis pathway.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its precursors. Based on safety data for analogous compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid formation of dust and aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a valuable building block for the synthesis of novel, biologically active molecules. While specific data for this compound is limited, its structural similarity to a wide range of successful pharmaceuticals makes it a compound of significant interest for researchers in drug discovery and medicinal chemistry. The synthetic protocol and potential applications outlined in this guide provide a solid foundation for further investigation and development of this promising triazole derivative.

References

-

PubChem. Solid pharmaceutical composition - Patent US-9169238-B2. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Available at: [Link]

-

PubChemLite. 3-ethyl-1h-1,2,4-triazol-5-amine. Available at: [Link]

-

Google Patents. (12) United States Patent (10) Patent No.: US 7,766,013 B2. Available at: [Link]

-

PMC. Ethyl 3-{[(3-methylanilino)(1H-1,2,4-triazol-1-yl)methylidene]amino}. Available at: [Link]

-

PubChem. CDK inhibitors - Patent US-8598197-B2. Available at: [Link]

-

National Jewish Health. Complete PDF version of U.S. Utility Patent 8,058,396. Available at: [Link]

- Google Patents. FR2311791B1.

-

ISRES Publishing. synthesis of 1,2,4 triazole compounds. Available at: [Link]

-

The Royal Society of Chemistry. A Single-Step Acid Catalyzed Reaction for Rapid Assembly of NH-1,2,3-Triazoles. Available at: [Link]

-

PMC. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Available at: [Link]

-

MDPI. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available at: [Link]

-

Royal Society of Chemistry. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available at: [Link]

-

Wikipedia. 3-Amino-1,2,4-triazole. Available at: [Link]

-

MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Available at: [Link]

-

ResearchGate. Synthesis and Computational Investigation of Ethyl 1-((2-chlorothiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate moiety: A Multi-Disciplinary Approach. Available at: [Link]

Sources

Solubility Profile of 3-Ethyl-1-methyl-1H-1,2,4-triazol-5-amine in Polar Aprotic Solvents: A Technical Whitepaper

Executive Summary

The compound 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine (CAS: 67766-67-0) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Understanding its thermodynamic solubility in polar aprotic solvents (PAS) is a critical prerequisite for optimizing reaction kinetics, liquid-liquid extractions, and downstream purification workflows.

This technical guide provides an in-depth analysis of the solvation mechanics of this specific triazole derivative, predictive quantitative profiling, and a self-validating experimental protocol designed to yield high-fidelity thermodynamic data.

Structural Profiling & Solvation Mechanics

To predict and manipulate solubility, we must first deconstruct the solute's molecular architecture. This compound features three distinct solvation domains:

-

The 1,2,4-Triazole Core: An electron-rich aromatic system capable of engaging in dipole-dipole interactions[1].

-

The C5-Amino Group (-NH₂): A primary Hydrogen Bond Donor (HBD). Because the molecule acts as a weak base, this group is highly reactive to localized electron density[1].

-

The Alkyl Substituents (C3-Ethyl, N1-Methyl): These non-polar groups introduce steric bulk and lipophilicity, disrupting the tight crystal lattice packing energy typically seen in unsubstituted aminotriazoles, thereby generally enhancing solubility in organic media.

The Role of Polar Aprotic Solvents

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—lack hydrogen bond donors but possess strong Hydrogen Bond Acceptor (HBA) capabilities.

In solvents like DMSO, the highly polarized sulfoxide oxygen (S=O) acts as a potent HBA. Advanced neutron diffraction studies on DMSO solvation shells demonstrate that DMSO forms dominant local structural motifs with amine and amide protons, effectively outcompeting solute-solute hydrogen bonding without forming competing solvent-solvent networks[2]. For our triazole derivative, the thermodynamic driver of dissolution in DMSO and DMF is the aggressive stabilization of the C5-amino group, while the alkyl chains are accommodated via favorable dispersion forces[3].

Solvation mechanics of the triazole derivative in polar aprotic solvents.

Predictive Quantitative Solubility Profile

Due to the niche nature of this specific substitution pattern, empirical literature data is scarce. However, by extrapolating from the physicochemical behavior of analogous aminotriazoles and thiadiazoles[4], we can construct a highly accurate predictive thermodynamic profile for this compound at 25°C.

| Solvent | Dielectric Constant (ε) | H-Bond Acceptor Strength | Predicted Solubility (mg/mL) | Mechanistic Rationale |

| DMSO | 46.7 | Very High | > 100 | Optimal S=O···H-N bonding; excellent dispersion matching for alkyl groups. |

| DMF | 36.7 | High | 50 - 100 | Strong C=O···H-N bonding; slightly lower polarity and HBA strength than DMSO. |

| NMP | 32.2 | High | 30 - 80 | Good HBA, but the steric bulk of the pyrrolidone ring hinders optimal solvation shell packing. |

| Acetonitrile | 37.5 | Low | < 20 | Weak cyano HBA capability; relies primarily on weaker dipole-dipole interactions. |

Table 1: Predictive thermodynamic solubility profile in standard polar aprotic solvents.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To transition from predictive models to empirical certainty, scientists must employ the Shake-Flask Method [4]. However, simply measuring the concentration of the liquid phase is a critical failure point in many labs. Polar aprotic solvents, particularly DMSO, are notorious for forming stable solvates with heterocyclic amines. If the crystal lattice incorporates the solvent, the measured solubility reflects the solvate, not the original API polymorph.

To ensure Trustworthiness and Scientific Integrity , the following protocol is designed as a self-validating system.

Step-by-Step Workflow

-

Solid Excess Preparation:

-

Action: Weigh approximately 200 mg of this compound into a 5 mL amber glass vial. Add 1.0 mL of the target solvent (e.g., anhydrous DMSO).

-

Causality: Amber glass prevents potential UV-induced degradation of the electron-rich triazole core. Anhydrous solvents must be used, as DMSO is highly hygroscopic and water ingress will drastically alter the dielectric constant and solubility profile.

-

-

Isothermal Equilibration:

-

Action: Seal the vial and agitate on an orbital shaker at 300 RPM at a strictly controlled 25.0 ± 0.1 °C for 48 hours.

-

Causality: 48 hours is required to ensure the kinetic dissolution rate has plateaued and true thermodynamic equilibrium is established.

-

-

Phase Separation:

-

Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes. Extract the supernatant and filter through a 0.22 µm PTFE syringe filter.

-

Causality: PTFE (Polytetrafluoroethylene) is mandatory. Standard nylon or PES filters will partially dissolve or swell in aggressive polar aprotics like DMF and DMSO, introducing extractable contaminants into the sample.

-

-

HPLC-UV Quantification:

-

Action: Dilute the filtrate 1:100 in the mobile phase (e.g., Water/Acetonitrile) and quantify using Reversed-Phase HPLC against a 5-point validated calibration curve.

-

-

Solid-State Validation (The Critical Check):

-

Action: Harvest the residual undissolved solid from the centrifuge tube. Dry gently under vacuum at room temperature and analyze via X-ray Powder Diffraction (XRPD).

-

Causality: By comparing the XRPD pattern of the residual solid to the input material, you validate that no polymorphic transformation or solvate formation occurred during the 48-hour equilibration. If the pattern matches, the HPLC data is validated.

-

Self-validating shake-flask methodology for thermodynamic solubility.

Conclusion

For this compound, polar aprotic solvents offer a highly tunable solubility landscape. Solvents with strong hydrogen bond acceptor capabilities (DMSO, DMF) will yield exceptional solubility, making them ideal for high-concentration synthetic steps. Conversely, weaker HBAs like Acetonitrile are better suited as anti-solvents or mobile phases for crystallization and chromatography. By adhering to self-validating experimental protocols, development teams can secure the high-fidelity thermodynamic data required to advance this compound through the pipeline.

References

-

Dimethyl sulfoxide - Wikipedia Source: Wikipedia URL:[Link]

-

Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent - PubMed Source: National Institutes of Health (NIH) URL:[Link]

Sources

Tautomeric Dynamics of Aminotriazoles: A Structural & Analytical Guide

Executive Summary

Context: Aminotriazoles (specifically 3-amino-1,2,4-triazoles) are "privileged scaffolds" in medicinal chemistry, serving as bioisosteres for amides and carboxylic acids in kinase inhibitors and GPCR ligands. However, their utility is complicated by prototropic tautomerism —the rapid migration of a proton between ring nitrogens (annular) and the exocyclic amino group (amine-imine).

The Challenge: Drug efficacy depends on binding affinity, which is strictly governed by the specific tautomer recognized by the receptor. A mismatch between the solution-phase dominant tautomer and the bioactive conformer can lead to significant energy penalties ($ \Delta G_{bind} $) during docking.

The Solution: This guide details the structural identification of aminotriazole tautomers using N-methylated reference standards and

The Tautomeric Landscape

The 3-amino-1,2,4-triazole system presents a complex equilibrium involving three annular forms (1H, 2H, 4H) and the exocyclic amine-imine exchange.

Theoretical Species

While five forms are theoretically possible, the amino forms are thermodynamically preferred over imino forms due to the preservation of aromaticity in the triazole ring.

-

1H-Amino (A): Generally the most stable in polar solution (dipole stabilized).

-

2H-Amino (B): Often stable in the gas phase or non-polar solvents; lower dipole moment.

-

4H-Amino (C): High energy intermediate, rarely observed but critical for catalytic mechanisms.

Visualization of Equilibrium

The following diagram illustrates the interconversion pathways.

Caption: Annular and exocyclic tautomeric equilibrium of 3-amino-1,2,4-triazole. The 1H and 2H forms dominate the population.

N-Methylation as a Structural Probe

Because proton exchange is rapid on the NMR timescale (causing signal averaging), direct observation of individual tautomers is difficult. N-methylation "freezes" the tautomeric state, creating fixed regioisomers that serve as spectroscopic standards.

The "Fixed Model" Strategy

By synthesizing 1-methyl, 2-methyl, and 4-methyl derivatives, we obtain reference spectra (

Comparative Data (Typical Shifts)

The following table summarizes diagnostic

| Isomer / Form | UV | Stability (Est.) | ||

| Parent (Mobile) | Avg. Signal (~ -180 ppm) | Avg. Signal (~ -100 ppm) | 205-210 | N/A |

| 1-Methyl (Fixed 1H) | -210 to -230 ppm (N1) | -110 to -130 ppm (N2, N4) | 212 | High |

| 2-Methyl (Fixed 2H) | -190 to -200 ppm (N2) | -90 to -110 ppm (N1, N4) | 218 | Medium |

| 4-Methyl (Fixed 4H) | -250 ppm (N4) | -120 ppm (N1, N2) | 208 | Low |

Technical Note:

N chemical shifts are significantly more sensitive to protonation state thanC or H. A shift of >50 ppm is common between protonated (pyrrole-like) and unprotonated (pyridine-like) nitrogens.

Analytical Methodology & Workflow

To determine the equilibrium constant

Step 1: Synthesis of Reference Standards

Regioselective methylation is challenging. Direct methylation of 3-amino-1,2,4-triazole yields a mixture.

-

Protocol: React 3-amino-1,2,4-triazole with methyl iodide (MeI) in alkaline methanol.

-

Separation: Use flash chromatography (DCM:MeOH gradient). The 1-methyl isomer is usually the major product (kinetic and thermodynamic), followed by the 2-methyl and trace 4-methyl .

-

Verification: Confirm structures via HMBC (Heteronuclear Multiple Bond Correlation). The methyl protons will correlate to the adjacent ring carbons (

).

Step 2: N NMR Spectroscopy (The Gold Standard)

Standard

-

Instrument: 500 MHz or higher.

-

Technique:

HMBC (Natural abundance) or use -

Solvent Scan: Measure in DMSO-

(H-bond acceptor, mimics biological receptors) and CDCl -

Calculation:

Where

Step 3: Computational Validation (DFT)

Experimental data must be grounded in theory.

-

Functional/Basis Set: B3LYP/6-311++G(d,p) or M06-2X (better for dispersion).

-

Solvation Model: PCM (Polarizable Continuum Model) for water and DMSO.

-

Output: Calculate

for each tautomer.

Experimental Workflow Diagram

Caption: Integrated workflow for determining tautomeric equilibrium constants (

Implications for Drug Discovery

Understanding this equilibrium is not merely academic; it is predictive of drug potency.

The "Tautomeric Penalty"

If a protein binding pocket requires the 2H-tautomer (to form specific H-bonds), but the drug exists 99% as the 1H-tautomer in solution, the binding affinity is penalized by the energy required to shift the equilibrium:

Interaction Map

The diagram below shows how different tautomers present different H-bond donor/acceptor (D/A) motifs to a receptor residue (e.g., Aspartate or Serine).

Caption: Impact of tautomeric state on receptor binding complementarity.

References

-

Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976).[3][4] The Tautomerism of Heterocycles. Academic Press.[4] (The foundational text on heterocyclic tautomerism).

-

Sorescu, D. C., Bennett, C. M., & Thompson, D. L. (1998).[5] "Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole." Journal of Physical Chemistry A. (Detailed DFT and vibrational analysis of aminotriazole derivatives).

-

Claramunt, R. M., et al. (2006). "The structure of 3-amino-1,2,4-triazole: A combined theoretical and experimental study." New Journal of Chemistry.

N NMR to this specific problem). -

Katritzky, A. R., et al. (2000).[3][6] "Prototropic Tautomerism of Heterocycles: Heteroaromatic Tautomerism." Advances in Heterocyclic Chemistry.

-

Alkorta, I., & Elguero, J. (2020).[7] "Tautomerism and Hydrogen Bonds in 1,2,3- and 1,2,4-Triazoles." Molecules. (Recent review on computational approaches).

Sources

- 1. KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY | Journal of the Chilean Chemical Society [jcchems.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Elguero, J., Marzin, C., Katrizky, A.R. and Linda, P. (1976) The Tautomerism of Heterocycles. Academic Press, New York, London, 655 p. - References - Scientific Research Publishing [scirp.org]

- 5. scribd.com [scribd.com]

- 6. Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: pKa and Protonation Sites of 3-Ethyl-1-methyl-1H-1,2,4-triazol-5-amine

The following technical guide details the physicochemical properties of 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine , focusing on its acid dissociation constant (pKa) and site-specific protonation mechanics.

Executive Summary

This compound (CAS: 67766-67-0) is a polysubstituted 1,2,4-triazole derivative characterized by a distinct electron-rich heterocyclic core. Unlike the parent 1,2,4-triazole, which is amphoteric, this fully substituted derivative acts primarily as a weak organic base .

-

Primary Protonation Site: Nitrogen-4 (N4) of the triazole ring.

-

Estimated pKa (Conjugate Acid): 3.4 – 3.8 (in aqueous solution).

-

Physicochemical Behavior: The molecule exhibits significant resonance delocalization from the exocyclic amine, reducing the basicity of the exocyclic nitrogen while enhancing the electron density at the ring nitrogens (specifically N4).

Structural Analysis & Isomerism

Precise identification of the isomer is critical for predicting reactivity. The nomenclature This compound defines the regiochemistry as follows:

-

Position 1 (N1): Methylated (blocks annular tautomerism).

-

Position 3 (C3): Ethyl group (weakly electron-donating via induction).

-

Position 5 (C5): Amino group (strongly electron-donating via resonance).

This "1-methyl-5-amino" substitution pattern creates a specific steric and electronic environment that differs from the "1-methyl-3-amino" isomer.

DOT Diagram: Chemical Structure & Numbering

Protonation Sites: Mechanistic Insight

In identifying the protonation site, we must evaluate the three potential nitrogen centers: the exocyclic amine (

Exocyclic Amine (Not Basic)

Contrary to aliphatic amines (pKa ~10), the exocyclic amino group at C5 is non-basic . Its lone pair is heavily delocalized into the electron-deficient triazole ring (

Ring Nitrogen N2 (Sterically Hindered)

The N2 atom possesses a lone pair in the plane of the ring (

-

Adjacent Electron Withdrawal: The electronegative N1 draws density.

-

Steric Repulsion: The methyl group at N1 creates a steric clash for any incoming proton at N2.

Ring Nitrogen N4 (The Active Site)

N4 is the thermodynamically favored protonation site.

-

Electronic Enhancement: The amino group at C5 donates electron density directly toward N4 via resonance forms (see Figure 2).

-

Steric Accessibility: N4 is flanked by the ethyl group (C3) and the amino group (C5). While not entirely unhindered, it is more accessible than N2.

-

Stability: Protonation at N4 allows for a resonance-stabilized amidinium-like cation structure involving the exocyclic amine.

DOT Diagram: Resonance & Protonation

pKa Value Analysis

Direct experimental data for this specific ethyl/methyl derivative is sparse in open literature, but the value can be derived with high confidence using Structure-Activity Relationship (SAR) analysis of validated analogues.

Comparative Data Table

| Compound | Structure | pKa (Protonated) | Electronic Effect |

| 1,2,4-Triazole | Unsubstituted | 2.19 | Baseline aromatic heterocycle. |

| 3-Amino-1,2,4-triazole | 3-NH2, 1-H | 4.16 | Amino group ( |

| 1-Methyl-1,2,4-triazole | 1-Me | 1.25 | Methylation at N1 removes annular tautomerism, lowering pKa. |

| This compound | Target | 3.4 – 3.8 (Est.) | 5-Amino ( |

Derivation Logic

-

Base Shift: Starting from 1,2,4-triazole (pKa 2.2), adding an amino group generally adds ~2.0 pKa units (as seen in 3-amino-1,2,4-triazole).

-

Methylation Penalty: Methylating N1 typically lowers the pKa of amino-triazoles by 0.5 – 1.0 unit compared to their N-H tautomers because the cation cannot distribute charge as effectively through tautomeric shifts.

-

Ethyl Boost: The ethyl group at C3 provides a minor inductive boost (

), likely adding ~0.1–0.2 units compared to a proton or methyl.

Experimental Determination Protocol

To validate these values experimentally, Potentiometric Titration in a mixed solvent system is recommended due to the potential low aqueous solubility of the neutral organic species.

Protocol: Potentiometric Titration in Methanol/Water

-

Solvent Preparation: Prepare a carbonate-free 0.1 M HCl solution and a 0.1 M NaOH solution. Use a solvent mixture of Methanol:Water (20:80 v/v) to ensure solubility.

-

Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) prepared in the same solvent matrix to account for the liquid junction potential.

-

Titration:

-

Dissolve ~0.5 mmol of the triazole amine in 50 mL of the solvent.

-

Acidify with excess HCl to fully protonate the sample (starting pH < 2).

-

Back-titrate with standardized NaOH under nitrogen atmosphere (to exclude

).

-

-

Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point of the buffering region. Apply the Gran Plot method for precise endpoint detection.

DOT Diagram: Experimental Workflow

References

- Garratt, P. J., et al. (1996). Comprehensive Heterocyclic Chemistry II. Elsevier. (Detailed review of 1,2,4-triazole reactivity and pKa trends).

-

Catalán, J., et al. (1987). "Basicity and acidity of azoles: The 1,2,4-triazole ring." Journal of the American Chemical Society.

- Balaban, A. T. (1985). "Basicity of 1-substituted 1,2,4-triazoles." Journal of Chemical Society, Perkin Transactions 2.

-

PubChem Compound Summary. (2024). "3-Amino-1,2,4-triazole (CID 1639)." National Center for Biotechnology Information.

-

Chernyshev, V. M., et al. (2009). "Optimization of the Synthesis of 5-Amino-1,2,4-triazol-3-ylacetic Acid." Russian Journal of Applied Chemistry. (Provides pKa data for 5-amino-1,2,4-triazole derivatives).

Sources

Technical Guide: NMR Structural Elucidation of 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine

The following technical guide details the structural elucidation and NMR chemical shift assignments for 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine .

This guide synthesizes data from close structural analogs (1-methyl-1,2,4-triazoles and 3-alkyl-1,2,4-triazoles) and theoretical chemical shift principles to provide a high-confidence assignment framework.

Executive Summary & Structural Context

The compound This compound represents a specific regioisomer of the aminotriazole scaffold, often utilized as a bioisostere in kinase inhibitors and GPCR ligands. Correct assignment of the N-methylation site (N1 vs. N2 vs. N4) and the substituent positions is critical, as regioisomers exhibit vastly different biological activities.[1]

Structural Definition and Atom Numbering

To ensure data integrity, we utilize standard IUPAC numbering for the 1,2,4-triazole ring.

-

N2: Pyridine-like nitrogen.

-

C3: Ethyl-substituted carbon.

-

N4: Pyridine-like nitrogen.

Formula: C

Experimental Protocol (Self-Validating System)

To replicate these assignments, the following protocol minimizes solvent effects and exchange broadening.

Sample Preparation[1][5][6][7]

-

Solvent: DMSO-d

(99.8% D) is the mandatory solvent. -

Concentration: 10–15 mg in 0.6 mL solvent.

Acquisition Parameters[1][6]

-

1H NMR: 16 scans, 1s relaxation delay (d1).

-

13C NMR: >512 scans, 2s relaxation delay (d1) to detect quaternary carbons (C3, C5).

-

HMBC: Optimized for long-range coupling (

= 8 Hz).[1][2]

1H NMR Chemical Shift Assignments

The proton spectrum will display four distinct signal sets. The integration values serve as the primary validation check.

| Moiety | Proton Label | Shift (δ ppm) | Multiplicity | Integral | Assignment Logic | |

| Amine | -NH | 5.80 – 6.20 | Broad Singlet | 2H | — | Exchangeable. Chemical shift is highly concentration/temperature dependent.[1][5] |

| N-Methyl | N1-CH | 3.55 – 3.65 | Singlet | 3H | — | Deshielded by adjacent N1. Characteristic of N-methyl triazoles. |

| Ethyl | -CH | 2.45 – 2.55 | Quartet | 2H | 7.6 | Methylene protons. May overlap slightly with DMSO solvent residual (2.50 ppm).[1][2][6] |

| Ethyl | -CH | 1.10 – 1.20 | Triplet | 3H | 7.6 | Terminal methyl group. Typical alkyl shift. |

Critical Validation Step: If the N-Methyl singlet appears >3.8 ppm, suspect salt formation (protonation at N4) or a different regioisomer.[1][2]

13C NMR Chemical Shift Assignments

The carbon spectrum contains five signals. Distinguishing the two quaternary ring carbons (C3 vs. C5) requires analysis of electronegativity and resonance effects.[1]

| Carbon Label | Shift (δ ppm) | Type | Assignment Logic |

| C5 | 153.0 – 156.0 | Quaternary (C | Attached to the electron-donating -NH |

| C3 | 158.0 – 162.0 | Quaternary (C | Attached to the ethyl group.[1] Typically the most deshielded carbon in 3-alkyl-1,2,4-triazoles. |

| N-CH | 33.0 – 36.0 | CH | Characteristic zone for N-methyl on azoles. |

| Ethyl CH | 19.0 – 21.0 | CH | Methylene carbon.[1] |

| Ethyl CH | 12.0 – 14.0 | CH | Terminal methyl carbon.[1] |

Structural Confirmation Workflow (HMBC Logic)

To unambiguously prove the structure is 1-methyl (and not 2-methyl or 4-methyl), you must use Heteronuclear Multiple Bond Correlation (HMBC).

The HMBC Connectivity Map

The following Graphviz diagram illustrates the specific HMBC correlations that validate the structure.

Caption: HMBC connectivity network. The definitive proof of N1-methylation is the correlation between the N-methyl protons and the C5 carbon (which bears the amine).

Interpretation Guide

-

Identify C3 vs C5: The Ethyl -CH

- protons will show a strong HMBC correlation to C3 and a weaker (3-bond) correlation to the ring nitrogens. They will not strongly correlate to C5. -

Locate N-Methyl: The N-methyl protons will show a strong 3-bond correlation to C5 .

-

Why? In the 1-methyl isomer, the methyl protons are 3 bonds away from C5 (H-C-N1-C5).

-

Contrast: If the molecule were the 4-methyl isomer, the methyl protons would correlate to both C3 and C5 symmetrically. If it were the 2-methyl isomer, the correlation pattern would shift to C3.

-

References

-

Dolzhenko, A. V. (2012).[1][2] Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 2, 1070-1076.[2]

- Relevance: Provides comparative NMR data for 3-substituted-5-amino-1,2,4-triazoles in DMSO-d6.

-

Claramunt, R. M., et al. (1997).[1][2][7] Substituent effects on the 15N NMR parameters of azoles. Magnetic Resonance in Chemistry, 35(1), 35-56.[1][2]

-

Relevance: Authoritative source for N-methyl chemical shifts in 1,2,4-triazoles.[2]

-

-

BenchChem Application Note. (2025). NMR Characterization of 3-Heptyl-1H-1,2,4-triazol-5-amine.

- Relevance: Provides alkyl-chain specific shifts for the C3 position in 1,2,4-triazoles.

-

PubChem. (2025).[1][8] 3-ethyl-1H-1,2,4-triazol-5-amine (Compound Summary). [1][2]

- Relevance: Confirmation of core scaffold properties and tautomeric possibilities.

Sources

- 1. jocpr.com [jocpr.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. 3-(Methylthio)-1,2,4-triazol-5-amine | C3H6N4S | CID 78471 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition Temperature of Ethyl-Methyl-Aminotriazoles

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

The thermal stability of substituted 1,2,4-triazoles, specifically ethyl-methyl-aminotriazoles , represents a critical intersection between pharmaceutical shelf-life stability and high-energy material safety. These compounds, characterized by a high nitrogen content and extensive hydrogen-bonding networks, typically exhibit high thermal resistance compared to other heterocyclic analogues.

This guide provides a rigorous analysis of the thermal decomposition profiles, kinetic mechanisms, and experimental protocols required to characterize these molecules. For drug development professionals, understanding the gap between the melting point (

Structural Basis of Thermal Stability

Chemical Identity and Tautomerism

The core stability of ethyl-methyl-aminotriazoles derives from the aromaticity of the triazole ring. However, the positioning of the amino (-NH2), ethyl (-C2H5), and methyl (-CH3) groups dictates the specific thermal behavior.

-

Isomerism: The 1,2,4-triazole ring is generally more thermally stable than the 1,2,3-isomer due to symmetric electron distribution.

-

Tautomeric Equilibrium: In the solid state, 3-amino-1,2,4-triazoles exist predominantly in the amino form rather than the imino form. This hydrogen-bonding capability significantly elevates the melting point and thermal stability threshold.

Substituent Effects on Stability[1][2]

-

Amino Group: Increases

via intermolecular H-bonding. -

Alkyl Groups (Ethyl/Methyl): Generally lower the melting point compared to the unsubstituted parent (3-amino-1,2,4-triazole,

C) by disrupting crystal packing, but they have minimal impact on the decomposition onset temperature until extreme temperatures are reached.

Thermal Decomposition Profile

Critical Temperature Ranges

For a representative 3-amino-5-ethyl-1-methyl-1,2,4-triazole , the thermal profile typically follows three distinct phases:

| Phase | Temperature Range | Thermal Event | Mechanistic Insight |

| I. Desolvation | 60°C – 110°C | Endothermic | Loss of surface water or lattice hydrates (if solvated). |

| II. Melting | 120°C – 160°C | Endothermic | Phase transition ( |

| III. Decomposition | 260°C – 310°C | Exothermic | Ring fission, |

Note: The decomposition is often sharp and exothermic. In a DSC trace, this appears as a distinct exothermic peak immediately following or separated from the melting endotherm.

Decomposition Kinetics

The decomposition of aminotriazoles is rarely a single-step process. It follows a radical mechanism initiated by N-N bond cleavage.[1]

Arrhenius Parameters (Typical for Alkyl-Aminotriazoles):

-

Activation Energy (

): 140 – 180 kJ/mol -

Pre-exponential Factor (

): 25 – 35

Experimental Protocols (Self-Validating Systems)

To accurately determine

Protocol A: Simultaneous TGA-DSC Analysis

Objective: Differentiate between mass loss due to evaporation/sublimation and true chemical degradation.

-

Sample Preparation:

-

Mass: 2–5 mg (Precision

0.01 mg). -

Pan: Hermetically sealed aluminum pan with a laser-drilled pinhole (50

m). -

Reasoning: The pinhole allows evolved gases to escape (preventing pan rupture) while maintaining a "self-generated atmosphere" that suppresses sublimation, ensuring the measured mass loss is due to decomposition.

-

-

Instrument Parameters:

-

Purge Gas: Dry Nitrogen (

) at 50 mL/min. -

Heating Rate: 10°C/min (Standard) and 5°C/min (High Resolution).

-

Range: 30°C to 400°C.

-

-

Validation Criteria (The "Self-Check"):

-

If TGA shows mass loss before the DSC exotherm

Sublimation/Solvent Loss . -

If TGA mass loss coincides exactly with DSC exotherm

True Decomposition .

-

Protocol B: Evolved Gas Analysis (TGA-FTIR)

Objective: Confirm the mechanism of decomposition by identifying gaseous byproducts.

-

Interface: Heated transfer line (230°C) connecting TGA exhaust to FTIR gas cell.

-

Detection: Monitor specific wavenumbers:

-

2200–2260

(Nitriles/HCN - Ring cleavage indicators). -

3300–3400

( -

2300–2360

(

-

Mechanistic Pathway Visualization

The thermal degradation of ethyl-methyl-aminotriazoles proceeds via a complex ring-opening mechanism. The primary pathway involves the cleavage of the N1-N2 bond, releasing molecular nitrogen and forming reactive nitrile intermediates.

Figure 1: Thermal decomposition cascade of aminotriazoles. The critical safety event is the rapid

Comparative Stability Data

The following table synthesizes thermal data for 1,2,4-triazole derivatives to establish a baseline for ethyl-methyl variants.

| Compound | Substituents | Melting Point ( | Decomp. Onset ( | Stability Note |

| 3-Amino-1,2,4-triazole | None | 153°C | 270°C | High stability due to H-bonding. |

| 3-Amino-5-methyl-1,2,4-triazole | 5-Methyl | 148°C | 265°C | Methyl group slightly lowers |

| 3-Amino-5-ethyl-1,2,4-triazole | 5-Ethyl | 138°C | 258°C | Ethyl steric bulk reduces lattice energy. |

| 1-Methyl-3-amino-1,2,4-triazole | 1-Methyl | 95°C | 240°C | N-alkylation disrupts H-bond network significantly. |

| Target: Ethyl-Methyl-Amino... | Mixed | ~100-130°C | ~245-260°C | Predicted Range |

Interpretation: N-alkylation (adding methyl to the ring nitrogen) has a more profound effect on lowering thermal stability than C-alkylation (adding ethyl to the carbon). Researchers should expect the 1-methyl variants to have lower melting points and slightly lower decomposition temperatures than their C-substituted counterparts.

Safety & Handling Implications

Runaway Reaction Risk

While stable at room temperature, the decomposition of aminotriazoles is exothermic .

-

Action: Do not heat bulk samples (>1g) above 200°C without pressure relief.

-

Storage: Store below 40°C to prevent slow solid-state aging or tautomerization shifts.

Pharmaceutical Processing[4]

-

Hot Melt Extrusion (HME): Safe processing temperatures are typically 140–160°C. This provides a safety margin of >80°C before the onset of decomposition (

C). -

Sterilization: Autoclaving (121°C) is generally safe for these compounds, provided hydrolytic stability is confirmed (triazoles are generally resistant to hydrolysis).

References

-

Thermal Decomposition of Aminotriazoles

-

Source: Thermochimica Acta[2]

- Relevance: Establishes the baseline decomposition temperature of 3-amino-1,2,4-triazole at ~270°C and the radical mechanism of ring cleavage.

-

(Generalized Journal Link for verification)

-

-

Substituent Effects on Triazole Stability

- Source: Journal of Thermal Analysis and Calorimetry

- Relevance: Details how alkyl substitutions (methyl/ethyl) disrupt hydrogen bonding, lowering melting points while maintaining ring stability.

-

Energetic Properties of Nitrogen-Rich Heterocycles

- Source: Propellants, Explosives, Pyrotechnics

- Relevance: Provides data on the exothermic nature of decomposition and N2 release kinetics.

-

TGA/DSC Protocols for Pharmaceuticals

- Source: USP <891> Thermal Analysis

- Relevance: Standardized methods for determining thermal purity and decomposition onset.

Sources

- 1. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

Electronic Structure & Dipole Moment of 3-Ethyl-1-methyl-1H-1,2,4-triazol-5-amine: A Technical Analysis

The following technical guide details the electronic properties, dipole moment analysis, and synthesis of 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine (CAS 67766-67-0).

HExecutive Summary

This compound represents a specialized subclass of "locked" triazole scaffolds. Unlike its parent compound (3-ethyl-1H-1,2,4-triazol-5-amine), the N1-methylation prevents annular tautomerism, fixing the electronic landscape into a single, defined dipole vector. This guide analyzes the molecule’s high-polarity profile (predicted dipole

Molecular Architecture & Regiochemistry

Structural Definition

The physicochemical behavior of this molecule is governed by the specific arrangement of substituents on the 1,2,4-triazole core.[1]

-

Position 1 (N1): Methyl group (

). This "locks" the aromatic system, preventing proton migration to N2 or N4. -

Position 3 (C3): Ethyl group (

). A weak electron-donating group (+I effect) that provides lipophilic bulk. -

Position 5 (C5): Amine group (

). A strong electron donor (+M effect) situated adjacent to the N1-methyl.

Tautomeric "Locking"

In unsubstituted 1,2,4-triazoles, the proton migrates between N1, N2, and N4, creating a fluxional dipole. Methylation at N1 fixes the bond order, localizing the

-

Consequence: The dipole moment is static and significantly larger than that of rapidly tautomerizing species, enhancing solubility in polar media (water, DMSO) and strengthening directional H-bonding interactions with protein targets.

Electronic Properties & Dipole Moment

Dipole Moment Analysis ( )

The dipole moment is the vector sum of the heterocyclic ring moment and the substituent vectors.

-

Base Ring Moment: 1-Methyl-1,2,4-triazole has a dipole of

D. -

Substituent Vectors:

-

C5-Amine: The lone pair on the exocyclic nitrogen contributes significantly. Being adjacent to N1, the vector interaction between the N1-Methyl and C5-Amine creates a concentrated region of electron density.

-

C3-Ethyl: Minor contribution, slightly increasing the vector magnitude towards the C3 axis.

-

-

Predicted Magnitude: 4.2 – 4.8 Debye (D)

-

Note: This is exceptionally high for a neutral small molecule, comparable to peptide bonds (

D), making it an excellent amide bioisostere .

-

Molecular Electrostatic Potential (MESP)

The MESP surface reveals the reactive sites for drug-receptor binding:

-

Negative Potential (

): Localized on the ring nitrogens N2 and N4 . These are the primary Hydrogen Bond Acceptors (HBA). -

Positive Potential (

): Localized on the exocyclic amine protons ( -

Implication: The molecule acts as a "push-pull" system, facilitating multipoint binding in enzyme active sites.

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Located primarily on the exocyclic amine nitrogen and the N1 atom. This dictates the site of oxidation or electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the triazole ring

-system, susceptible to nucleophilic attack if activated.

Computational Protocol (DFT)

To obtain precise values for this specific derivative, the following self-validating computational workflow is recommended.

Graphviz Workflow (DOT)

Caption: Standardized DFT workflow for calculating electronic properties of 1,2,4-triazoles.

Step-by-Step Configuration

-

Software: Gaussian 16 or ORCA 5.0.

-

Functional/Basis Set: B3LYP/6-311++G(d,p). The diffuse functions (++) are critical for capturing the lone pair interactions of the amine and triazole nitrogens.

-

Solvation: Use IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water (

) to simulate physiological conditions. -

Target Output: Look for the Dipole Moment vector (Debye) and Quadrupole Moment to assess stacking potential.

Synthesis Protocol

Achieving the specific 1-methyl isomer (CAS 67766-67-0) requires controlling regioselectivity. Direct methylation of 3-ethyl-5-amino-1,2,4-triazole often yields a mixture of N1, N2, and N4 isomers. The Ring Closure Method is preferred for high purity.

Preferred Route: Cyclization

Reaction: Condensation of N-methylaminoguanidine with Propionic Acid.

| Parameter | Specification |

| Precursor A | N-Methylaminoguanidine HCl |

| Precursor B | Propionic Acid (or Propionyl Chloride) |

| Solvent | Pyridine or DMF |

| Temperature | Reflux ( |

| Yield Target |

Step-by-Step Methodology

-

Activation: Dissolve N-methylaminoguanidine HCl (1.0 eq) in anhydrous pyridine.

-

Addition: Add Propionyl chloride (1.1 eq) dropwise at

to form the intermediate acyl-guanidine. -

Cyclization: Heat the mixture to reflux for 6–12 hours. The heat drives the dehydration and ring closure.

-

Workup: Evaporate solvent under reduced pressure. Neutralize the residue with

solution. -

Purification: Recrystallize from Ethanol/Water (9:1).

-

Validation: The product should be a white solid.

-

NMR Check: A sharp singlet at

ppm confirms N-Methyl. (N-Ethyl would show a quartet).

-

Experimental Characterization Data (Reference)

For validation, compare your synthesized material against these expected spectral signatures.

| Technique | Expected Signal | Assignment |

| Ethyl | ||

| Ethyl | ||

| N1-Methyl (Diagnostic) | ||

| Amine | ||

| UV-Vis | ||

| IR (ATR) | Primary Amine N-H stretch | |

| C=N Ring stretch |

Applications in Drug Development

The high dipole moment and planar structure make this compound a valuable scaffold:

-

Solubility Enhancer: Introducing this moiety can improve the aqueous solubility of lipophilic drugs due to its high polarity (

D). -

Amide Bioisostere: It mimics the geometry and H-bonding capability of a cis-amide bond without the metabolic instability of peptidases.

-

Fragment-Based Design: Used as a polar "head" group in fragment-based screening for GPCRs and kinases.

References

-

Synthesis and Properties of 1,2,4-Triazoles. National Institutes of Health (NIH) / PubChem. This compound (CAS 67766-67-0).[2] Link

-

Dipole Moments of Azoles. ResearchGate. Induced dipole moments of diazoles and triazoles: A comparative DFT study. Link

-

Tautomerism in Triazoles. Sigma-Aldrich.[3] Technical specification for 3-Ethyl-1H-1,2,4-triazol-5-amine derivatives. Link

-

Crystallographic Data. PMC. Structural analysis of 3-substituted-1,2,4-triazol-5-amines and their H-bonding networks. Link

-

Electronic Structure of Heterocycles. RSC Publishing. 5-Fluoro-1,2,3-triazole motif in peptides and its electronic properties (Comparative analysis of triazole dipoles). Link

Sources

Literature review on the biological activity of 1,2,4-triazol-5-amine scaffolds

Technical Guide: Biological Activity & Therapeutic Potential of 1,2,4-Triazol-5-amine Scaffolds

Executive Summary

The 1,2,4-triazol-5-amine scaffold represents a "privileged structure" in medicinal chemistry due to its high degree of bio-isosterism, metabolic stability, and capability to engage in diverse non-covalent interactions (hydrogen bonding,

Part 1: Chemical Architecture & Structural Logic

The 1,2,4-triazol-5-amine core exists in a tautomeric equilibrium that is critical for its biological recognition. The amino (

Key Structural Features:

-

Tautomerism: The ring exists in 1H, 2H, and 4H forms. In solution, the 1H-tautomer is generally predominant, but binding pockets often stabilize specific tautomers to maximize enthalpy.

-

H-Bonding Network: The N2 and N4 atoms act as H-bond acceptors, while the exocyclic amine and N1-H act as donors. This "donor-acceptor-donor" motif mimics peptide bonds, allowing the scaffold to bind deep within enzymatic clefts (e.g., kinase hinge regions).

-

Ligand Efficiency: The compact size of the triazole ring allows for high ligand efficiency, permitting the addition of bulky hydrophobic groups (aryl/heteroaryl) at the C3 position without exceeding Lipinski's Rule of 5.

Part 2: Synthetic Methodologies

Efficient synthesis is a prerequisite for SAR exploration. We present two validated protocols: a microwave-assisted "Green" method and a classical cyclization pathway.

Visualization: Synthetic Pathways

Caption: Dual pathways for the synthesis of 1,2,4-triazol-5-amines. Method A utilizes microwave energy for rapid, solvent-free cyclization.

Protocol 1: Microwave-Assisted Synthesis (Green Chemistry)

Rationale: Minimizes solvent waste and reduces reaction time from hours to minutes.

-

Reagents: Mix Aminoguanidine bicarbonate (10 mmol) and the appropriate Carboxylic acid (10 mmol) in a reaction vial.

-

Irradiation: Place in a microwave reactor (e.g., CEM Discover). Set parameters: Power: 150W, Temp: 170°C, Time: 20–30 min.

-

Work-up: Upon cooling, the solid residue is washed with cold water and recrystallized from ethanol/water.

-

Validation: Monitor disappearance of acid peak via TLC (Ethyl acetate:Hexane 4:1).

Part 3: Therapeutic Applications & Mechanism of Action[1]

Oncology: Kinase Inhibition (EGFR)

The 1,2,4-triazol-5-amine scaffold serves as a bio-isostere for the adenine ring of ATP. It binds competitively to the ATP-binding pocket of tyrosine kinases, particularly EGFR (Epidermal Growth Factor Receptor).[1]

-

Mechanism: The N2/N4 nitrogens accept H-bonds from the backbone NH of Met793 (hinge region), while the C3-substituent occupies the hydrophobic pocket (gatekeeper region).

-

Activity: Derivatives show potency against both wild-type EGFR and the resistant T790M mutant.[2]

Table 1: SAR of 1,2,4-Triazol-5-amine Derivatives against Cancer Cell Lines

| Compound ID | C3-Substituent | N-Substitution (Amine) | Cell Line | IC50 (µM) | Target |

| TZ-A1 | 4-Chlorophenyl | Free Amine (-NH2) | A549 (Lung) | 12.5 | EGFR-WT |

| TZ-A2 | 3,4-Dimethoxyphenyl | Schiff Base (4-NO2-Ph) | MCF-7 (Breast) | 5.2 | Tubulin |

| TZ-B5 | Indolyl-2 | Free Amine | A549 | 2.1 | EGFR-T790M |

| Ref | Erlotinib | - | A549 | 0.02 | EGFR |

Visualization: EGFR Signaling Blockade

Caption: Competitive inhibition of EGFR by 1,2,4-triazol-5-amine prevents ATP binding, halting the Ras/Raf/MEK/ERK proliferation cascade.[1]

Antimicrobial: Dual Inhibition (DNA Gyrase & CYP51)

Derivatives, particularly Schiff bases derived from the 5-amino group, exhibit broad-spectrum activity.

-

Bacteria: Inhibition of DNA Gyrase B , preventing bacterial DNA replication. The scaffold stabilizes the cleaved DNA-enzyme complex.

-

Fungi: Inhibition of CYP51 (Lanosterol 14

-demethylase) .[3] The N4 nitrogen of the triazole coordinates directly with the heme iron (

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay Rationale: Standardized quantification of antimicrobial potency.

-

Preparation: Dissolve compounds in DMSO (stock 1 mg/mL).

-

Inoculum: Adjust bacterial culture (E. coli or S. aureus) to

CFU/mL (0.5 McFarland). -

Dilution: Perform serial 2-fold dilutions of the compound in Mueller-Hinton broth across a 96-well plate.

-

Incubation: Add 10 µL inoculum to each well. Incubate at 37°C for 24h.

-

Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (blue to pink reduction) for visual confirmation.

Part 4: Future Outlook & Challenges

While the 1,2,4-triazol-5-amine scaffold is potent, challenges remain in solubility and selectivity .

-

Challenge: High crystallinity often leads to poor aqueous solubility.

-

Solution: Introduction of hydrophilic side chains (e.g., morpholine, piperazine) at the N1 or 5-amino position (via Mannich reaction) significantly improves pharmacokinetic profiles.

-

Opportunity: Hybrid molecules (e.g., Triazole-Quinoline hybrids) are showing promise in overcoming Multi-Drug Resistant (MDR) bacterial strains.[4]

References

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Source: Royal Society of Chemistry (RSC) URL:[Link]

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. Source: MDPI (Molecules) URL:[Link]

-

New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors. Source: ACS Omega URL:[Link]

-

Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives. Source: ACS Omega URL:[Link]

-

1,2,4-Triazole derivatives as COX-2 inhibitors. Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

Sources

Methodological & Application

Application Note: Regioselective Methylation of 3-Ethyl-1,2,4-triazol-5-amine

[1]

Abstract

The methylation of 3-ethyl-1,2,4-triazol-5-amine presents a classic challenge in heterocyclic chemistry: controlling regioselectivity amidst annular tautomerism.[1] The 1,2,4-triazole core possesses three potential alkylation sites (N1, N2, and N4), each governed by distinct steric and electronic factors. This Application Note provides a validated protocol for the base-mediated methylation of this scaffold, detailing the conditions that favor specific isomers, the chromatographic separation of the resulting regioisomers, and the definitive structural assignment using 2D NMR (NOESY) techniques.

The Tautomeric Challenge & Regiochemistry

The substrate, 3-ethyl-1,2,4-triazol-5-amine, exists in a dynamic equilibrium of tautomers.[1] In solution, the proton acts as a "mobile" substituent, shuffling between the ring nitrogens. Upon deprotonation, the resulting triazolate anion is an ambident nucleophile.

Structural Dynamics

-

N1-Alkylation: Occurs at the nitrogen adjacent to the C5-amino group.[1]

-

N2-Alkylation: Occurs at the nitrogen adjacent to the C3-ethyl group.[1]

-

N4-Alkylation: Occurs at the nitrogen flanked by both substituents (sterically disfavored and rare in direct alkylation).[1]

The regiochemical outcome is dictated by the interplay between steric hindrance (Ethyl vs. Amine) and electronic stabilization of the transition state. While the amino group is electron-donating, the ethyl group provides steric bulk. Experimental evidence suggests that under standard basic conditions (NaH/DMF), a mixture of N1- and N2-methylated products is formed, often requiring rigorous separation.[1]

Reaction Pathway Diagram

Figure 1: Divergent reaction pathways for the methylation of the triazolate anion.

Experimental Protocol: Base-Mediated Methylation[1]

This protocol utilizes Sodium Hydride (NaH) to generate the reactive triazolate anion, followed by quenching with Methyl Iodide (MeI). This method is chosen for its high conversion rates, although it necessitates downstream purification to separate the isomers.

Reagents & Equipment

-

Substrate: 3-Ethyl-1,2,4-triazol-5-amine (1.0 eq)

-

Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)[1]

-

Electrophile: Methyl Iodide (MeI) (1.1 eq)[1]

-

Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)[1]

-

Atmosphere: Dry Nitrogen or Argon[1]

Step-by-Step Methodology

-

Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with inert gas (N₂/Ar).[1]

-

Solubilization: Dissolve 3-ethyl-1,2,4-triazol-5-amine (1.0 g, 8.9 mmol) in anhydrous DMF (10 mL). Cool the solution to 0°C using an ice bath.

-

Deprotonation: Carefully add NaH (427 mg, 10.7 mmol, 60% dispersion) portion-wise over 10 minutes.

-

Note: Evolution of H₂ gas will be observed. Ensure adequate venting via a needle in the septum.

-

Stirring: Allow the mixture to stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous (formation of the sodium triazolate).

-

-

Alkylation: Add Methyl Iodide (0.61 mL, 9.8 mmol) dropwise via syringe.

-

Rate: Slow addition prevents localized overheating and uncontrolled polymethylation.[1]

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 2–4 hours.

-

Monitoring: Check progress via TLC (Eluent: 10% MeOH in DCM).[1] The starting material (polar) should disappear, and two less polar spots (isomers) should appear.

-

-

Quenching: Cool the mixture back to 0°C and quench carefully with saturated aqueous NH₄Cl (5 mL).

-

Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash: Wash combined organics with Brine (2 x 20 mL) to remove DMF.[1]

-

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid (mixture of isomers).

Purification & Separation Strategy

The crude product typically contains the N1-methyl and N2-methyl isomers in a ratio ranging from 60:40 to 40:60, depending on precise temperature control.[1] Separation is achieved via Flash Column Chromatography.[1]

Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase Gradient: Dichloromethane (DCM) -> Methanol (MeOH)[1]

| Fraction | Solvent System | Component Eluted | Rf Value (approx.)* |

| 1 | 100% DCM | Mineral Oil (from NaH) | 0.95 |

| 2 | 2-5% MeOH in DCM | N2-Methyl Isomer | 0.45 |

| 3 | 5-8% MeOH in DCM | N1-Methyl Isomer | 0.30 |

*Rf values are estimated based on 10% MeOH/DCM. The N2-isomer (adjacent to ethyl) is typically less polar than the N1-isomer (adjacent to amine) due to the shielding of the nitrogen lone pairs and reduced H-bonding capability.[1]

Structural Characterization & Validation

The critical step in this protocol is distinguishing the N1-isomer from the N2-isomer. 1H NMR alone is often insufficient due to similar chemical shifts.[1] NOESY (Nuclear Overhauser Effect Spectroscopy) provides the definitive proof.

Diagnostic Logic

-

N2-Methyl Isomer: The methyl group is spatially close to the Ethyl group (C3 position).[1]

-

Observation: Strong NOE correlation between the N-Me protons (~3.6 ppm) and the Ethyl-CH₂ protons (~2.6 ppm).[1]

-

-

N1-Methyl Isomer: The methyl group is spatially close to the Amino group (C5 position) and distant from the Ethyl group.[1]

Analytical Workflow Diagram

*Figure 2: Logic gate for structural assignment using NOESY NMR. Note: IUPAC numbering changes based on alkylation site.[1]

Expected NMR Data (in DMSO-d6)

| Position | Proton | N1-Methyl Isomer (δ ppm) | N2-Methyl Isomer (δ ppm) |

| Ethyl-CH3 | t, 3H | ~1.20 | ~1.25 |

| Ethyl-CH2 | q, 2H | ~2.55 | ~2.65 |

| N-Methyl | s, 3H | ~3.60 | ~3.75 |

| Amine-NH2 | br s, 2H | ~5.80 | ~6.10 |

Note: The N2-isomer typically shows a slight downfield shift for the ethyl signals due to the proximity of the N-methyl group.[1]

Troubleshooting & Optimization

-

Low Yield: If the yield is low, ensure the DMF is strictly anhydrous. Water quenches the triazolate anion immediately.

-

Polymethylation: If dimethylated byproducts (quaternary salts) are observed, reduce the equivalents of MeI to 1.0 or 0.95 eq and conduct the reaction at -10°C.

-

Poor Separation: If isomers co-elute, switch the solvent system to Ethyl Acetate / Hexane (gradient 50% -> 100% EtOAc) .[1] The polarity difference is often more pronounced in EtOAc than in MeOH/DCM.

References

-

Tautomerism in Triazoles: Dolzhenko, A. V. (2019). "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." New Journal of Chemistry.

-

Alkylation Regioselectivity: Astleford, B. A., et al. (1989). "Synthesis of 1-alkyl-1,2,4-triazoles: a new one-pot regiospecific procedure." The Journal of Organic Chemistry.

-

NMR Characterization: Katritzky, A. R., et al. (2010). "1H and 13C NMR study of the tautomerism of 3-amino-1,2,4-triazoles." Journal of Heterocyclic Chemistry. [1]

-

General Triazole Synthesis: Al-Masoudi, N. A., et al. (2006). "Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole." Russian Journal of Applied Chemistry.

Using 3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine as a ligand in coordination chemistry

Application Note: 3-Ethyl-1-methyl-1H-1,2,4-triazol-5-amine (EMAT) as a Ligand in Coordination Chemistry

Executive Summary

This technical guide details the utilization of This compound (referred to herein as EMAT ) as a polydentate ligand in the synthesis of coordination complexes and Metal-Organic Frameworks (MOFs). Unlike the parent 3-amino-1,2,4-triazole, the EMAT ligand features N1-methylation, which blocks one potential donor site and alters the electronic density of the ring, while the C3-ethyl group introduces specific steric bulk that influences crystal packing and pore aperture size in MOFs.

Key Applications:

-

High-Energy Density Materials (HEDMs): Due to the high nitrogen content and heat of formation.

-

Bio-Inorganic Chemistry: Silver(I) and Copper(II) antimicrobial coordination polymers.

-

Crystal Engineering: Utilizing the "ethyl-tail" for steric control in supramolecular assemblies.

Ligand Architectonics & Coordination Modes

To effectively use EMAT, researchers must understand its donor profile. The N1-methyl substitution locks the tautomeric equilibrium, forcing specific coordination geometries.

Electronic and Steric Profile

-

Donor Sites: The primary coordination site is N4 (the ring nitrogen distal to the methyl group). The N2 position is sterically hindered by the N1-methyl but can participate in bridging modes (M-N2-N4-M) in cluster formations.

-

Exocyclic Amine (N6): While generally less basic than ring nitrogens, the C5-amine acts as a critical hydrogen bond donor (forming N-H...X interactions) or, rarely, as a coordinating partner in "pocket" chelates with small ions like Ag(I).

-

Steric Gate (C3-Ethyl): The ethyl group acts as a flexible steric gate, preventing the formation of overly dense non-porous structures in MOF synthesis, favoring open channels.

Visualization of Coordination Logic

Figure 1: Logical flow of EMAT coordination modes. N4 is the kinetic product; N2 participation usually requires thermodynamic forcing or bridging clusters.

Experimental Protocols

Protocol A: Synthesis of EMAT Ligand (If not commercially available)

Note: While 3-amino-1,2,4-triazole is common, the specific 1-methyl-3-ethyl derivative often requires custom synthesis to ensure isomeric purity.

Reaction Principle: Cyclization of N-methylaminoguanidine with propionic acid derivatives.

| Step | Action | Critical Parameter |

| 1 | Dissolution | Dissolve N-methylaminoguanidine hydriodide (10 mmol) in acetonitrile (30 mL). |

| 2 | Acylation | Add Ethyl propionate (11 mmol) and triethylamine (12 mmol). |

| 3 | Cyclization | Reflux at 85°C for 12 hours. Monitor via TLC (MeOH:DCM 1:9). |

| 4 | Isolation | Evaporate solvent. Recrystallize residue from Ethanol/Water (9:1). |

| 5 | Validation | 1H NMR (DMSO-d6): δ 1.15 (t, 3H, CH3-ethyl), 2.45 (q, 2H, CH2), 3.48 (s, 3H, N-Me), 5.90 (s, 2H, NH2). |

Protocol B: Synthesis of Cu(EMAT)42 (Discrete Complex)

Target: Soluble, discrete complexes for biological screening.

-

Preparation of Metal Solution: Dissolve Cu(NO3)2·3H2O (1.0 mmol, 241 mg) in 10 mL of Methanol. The solution should be clear blue.

-

Ligand Addition: Dissolve EMAT (4.0 mmol, ~560 mg) in 10 mL of Methanol.

-

Mixing: Add the ligand solution dropwise to the metal solution under constant stirring at Room Temperature (RT).

-

Observation: Solution will turn deep violet/blue (characteristic of Cu-N4 coordination).

-

-

Crystallization: Filter any turbidity. Layer the solution with Diethyl Ether (diffusion method).

-

Harvest: Blue block crystals appear after 48-72 hours.

-

Yield Calculation: Expected yield >70%.

Protocol C: Solvothermal Synthesis of Ag(I)-EMAT Coordination Polymers

Target: Energetic materials or antimicrobial frameworks.

-

Stoichiometry: Mix AgNO3 (1.0 mmol) and EMAT (1.0 mmol) in a Teflon-lined autoclave liner.

-

Solvent System: Add 8 mL Distilled Water and 2 mL Ethanol.

-

Note: The ethyl group decreases water solubility compared to methyl analogs; ethanol acts as a solubilizer.

-

-

Heating Profile:

-

Ramp: 2°C/min to 120°C.

-

Dwell: 48 hours at 120°C.

-

Cool: 0.1°C/min to RT (Slow cooling is critical for X-ray quality crystals).

-

-

Workup: Wash crystals with cold ethanol. Warning: Silver-triazole complexes can be light-sensitive and potentially energetic. Handle small quantities (<100 mg) initially.

Characterization & Data Analysis

FTIR Fingerprinting

Use this table to validate ligand coordination.

| Functional Group | Free EMAT (cm⁻¹) | Complexed EMAT (cm⁻¹) | Diagnostic Note |

| ν(NH2) asym | 3390 | 3380–3410 | Shifts depend on H-bonding network. |

| ν(C=N) Ring | 1540 | 1560–1580 | Blue shift indicates coordination of ring Nitrogen (N4). |

| ν(N-N) Ring | 1280 | 1300–1310 | Increases due to kinematic coupling upon coordination. |

| δ(CH) Ethyl | 1460 | 1460 | Remains largely unchanged (spectator group). |

X-Ray Diffraction (XRD) Expectations

-

Space Groups: EMAT complexes often crystallize in monoclinic systems (e.g., P21/c or C2/c) due to the asymmetry of the ethyl/methyl substitution.

-

Isomerism: Verify the methyl position. The N1-methyl group should be clearly distinguishable from the N4-metal bond in the electron density map.

Signaling Pathway: Biological Mechanism of Action

When EMAT-Metal complexes (specifically Ag/Cu) are used as antimicrobial agents, they function via a ligand-exchange mechanism. The EMAT ligand stabilizes the metal ion for transport, then releases it at the bacterial cell wall.

Figure 2: Mechanism of Action for EMAT-Metal antimicrobial activity. The ligand lipophilicity (ethyl group) assists membrane permeation before metal release.

Safety & Handling (SDS Summary)

-

Energetic Potential: Triazole derivatives, especially when complexed with oxidizing anions (Nitrate, Perchlorate), can be energetic.

-

Rule: Never grind >50mg of dry perchlorate complexes.

-

Test: Perform a burn test on <1mg before scaling up.

-

-

Toxicity: Treat EMAT as a potential thyroid peroxidase inhibitor (common for aminotriazoles). Wear nitrile gloves and work in a fume hood.

References

-

Haasnoot, J. G. (2000). Coordination chemistry of 1,2,4-triazoles and related ligands. Coordination Chemistry Reviews, 200-202, 131-185.

-

Aromí, G., et al. (2011). Triazoles and tetrazoles: Prime ligands to generate remarkable coordination materials. Coordination Chemistry Reviews, 255(5-6), 485-546.

-

Klapötke, T. M. (2011). Chemistry of High-Energy Materials. Walter de Gruyter. (Reference for triazole energetic properties).

- Reedijk, J. (1987). Pyrazoles and imidazoles as ligands. In Comprehensive Coordination Chemistry (Vol. 2, pp. 73-98). Pergamon.

-

PubChem Compound Summary. (2024). 3-Ethyl-1H-1,2,4-triazol-5-amine (CAS 22819-05-2).[1] National Center for Biotechnology Information.

Sources

Synthesis of [1,2,4]triazolo[1,5-a]pyrimidines using 3-ethyl-1-methyl-1h-1,2,4-triazol-5-amine

Application Note: Strategic Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidines

Abstract & Strategic Overview

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, exhibiting potent biological activities ranging from cyclin-dependent kinase (CDK) inhibition to antimicrobial efficacy. This application note details the precision synthesis of this fused heterocyclic system utilizing 3-ethyl-1-methyl-1H-1,2,4-triazol-5-amine as the dinucleophilic core.

Unlike unsubstituted aminotriazoles, the use of the 1-methyl substituted precursor provides a distinct synthetic advantage: it effectively "locks" the tautomeric equilibrium, preventing the Dimroth rearrangement often observed in these cyclocondensations. This ensures high regioselectivity for the [1,5-a] isomer over the [4,3-a] congener, streamlining purification and structural validation.

Retrosynthetic Analysis & Mechanism

The synthesis relies on a cyclocondensation reaction between the 1,3-dinucleophile (the aminotriazole) and a 1,3-dielectrophile (such as a

Mechanistic Pathway:

-

Nucleophilic Attack: The exocyclic amino group (–NH

), being the most nucleophilic site, attacks the most electrophilic carbonyl of the 1,3-dicarbonyl reagent (typically the ketone). -

Imine/Enamine Formation: Elimination of water generates an intermediate imine or enamine.

-

Cyclization: The endocyclic nitrogen (N4 of the triazole) attacks the second electrophilic center (ester or ketone), closing the pyrimidine ring.

-

Aromatization: Loss of water or alcohol yields the fully aromatic system.

Regiochemical Control: With This compound , the N1-methyl group sterically and electronically blocks the N1 position. Consequently, cyclization is forced to occur via the N4 nitrogen, yielding the 3-methyl-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine core (note: numbering shifts upon fusion).

Visualizing the Reaction Pathway

Figure 1: Mechanistic pathway for the cyclocondensation. The N1-methyl substitution directs the reaction exclusively through the N4-nitrogen, ensuring the formation of the [1,5-a] fused system.

Experimental Protocols

Protocol A: Synthesis with -Ketoesters (Standard)

Target: 5,7-Disubstituted-[1,2,4]triazolo[1,5-a]pyrimidin-7-ones

Reagents:

-

This compound (1.0 equiv)

-

Ethyl acetoacetate (1.2 equiv)

-

Glacial Acetic Acid (Solvent/Catalyst)[2]

Procedure:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in glacial acetic acid (15 mL).

-